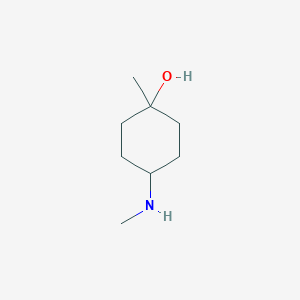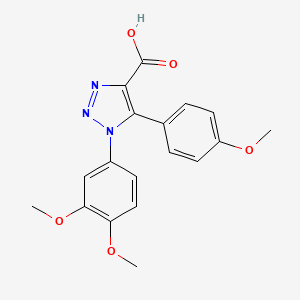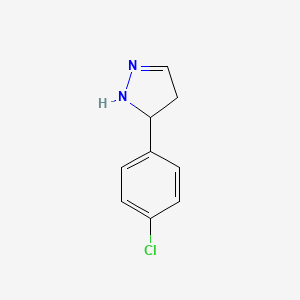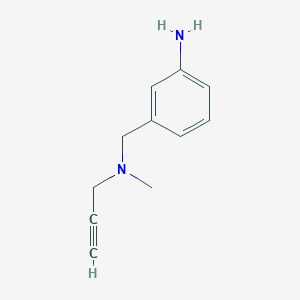
3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline is an organic compound that features a propargyl group attached to an aniline derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline typically involves the alkylation of aniline with propargyl bromide in the presence of a base. The reaction can be carried out under mild conditions, often using solvents like toluene or ethanol. The general reaction scheme is as follows:
Step 1: Aniline is reacted with propargyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide.
Step 2: The reaction mixture is heated to reflux, typically around 80-100°C, for several hours.
Step 3: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as copper(I) iodide can be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of amides or imines.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for synthesizing various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel polymers and materials with unique electronic properties.
Organic Synthesis: It serves as a versatile building block for constructing more complex organic molecules.
作用機序
The mechanism of action of 3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages that enhance the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
N-Methyl-N-(prop-2-yn-1-yl)aniline: A closely related compound with similar reactivity and applications.
Propargylamines: A class of compounds that includes various derivatives with different substituents on the nitrogen atom.
Uniqueness
3-((Methyl(prop-2-yn-1-yl)amino)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
3-[[methyl(prop-2-ynyl)amino]methyl]aniline |
InChI |
InChI=1S/C11H14N2/c1-3-7-13(2)9-10-5-4-6-11(12)8-10/h1,4-6,8H,7,9,12H2,2H3 |
InChIキー |
OTOQRAGAIDXSJQ-UHFFFAOYSA-N |
正規SMILES |
CN(CC#C)CC1=CC(=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


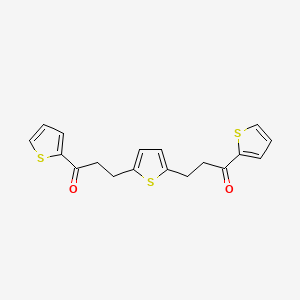
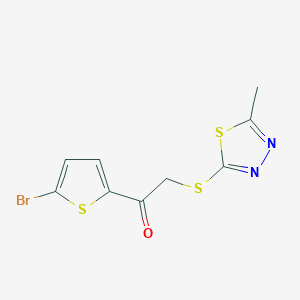
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
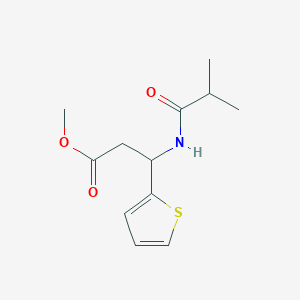
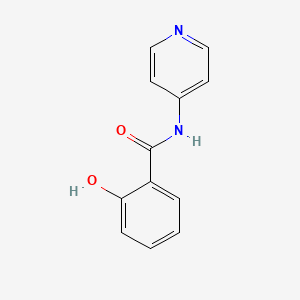
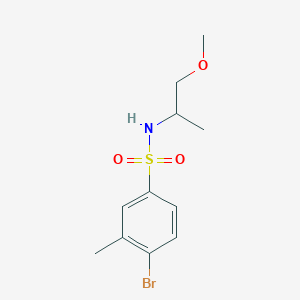
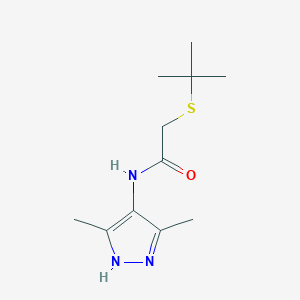
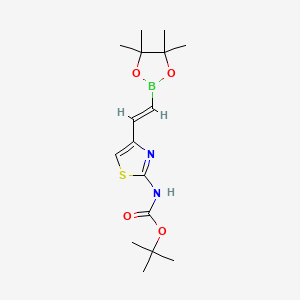
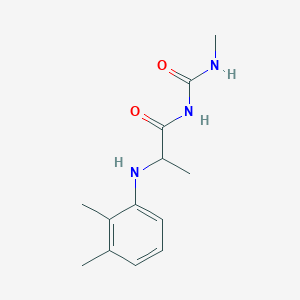
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
